molecular formula C33H30N4O2S B15041558 1-{3'-(4-methoxyphenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl}ethanone

1-{3'-(4-methoxyphenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl}ethanone

Cat. No.: B15041558
M. Wt: 546.7 g/mol
InChI Key: FWEXXKDODXCQAC-UHFFFAOYSA-N
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Description

1-{3’-(4-methoxyphenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl}ethanone is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3’-(4-methoxyphenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl}ethanone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and spiro formation reactions under controlled conditions. Common reagents used in these reactions include various aryl halides, thiadiazoles, and phthalazines .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{3’-(4-methoxyphenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl}ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Catalysts such as palladium or copper, specific solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{3’-(4-methoxyphenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl}ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3’-(4-methoxyphenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl}ethanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-methoxyphenyl)-1-propanone
  • 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)
  • 2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-

Uniqueness

1-{3’-(4-methoxyphenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl}ethanone is unique due to its spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C33H30N4O2S

Molecular Weight

546.7 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)-2'-phenyl-4'-(4-propan-2-ylphenyl)spiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone

InChI

InChI=1S/C33H30N4O2S/c1-22(2)24-14-16-25(17-15-24)31-29-12-8-9-13-30(29)33(36(34-31)26-10-6-5-7-11-26)37(35-32(40-33)23(3)38)27-18-20-28(39-4)21-19-27/h5-22H,1-4H3

InChI Key

FWEXXKDODXCQAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC=C(C=C5)OC)C6=CC=CC=C6

Origin of Product

United States

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